REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[Cl:9]N1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)(Cl)Cl.C(N)(=O)C1C=CC=CC=1>[Cl:9][CH2:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
At reflux
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 96 h
|
Duration
|
96 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter through 200 g silica gel
|
Type
|
WASH
|
Details
|
eluting with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
over one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=CN=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |